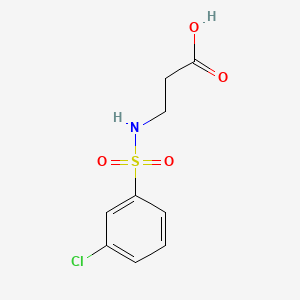

3-((3-Chlorophenyl)sulfonamido)propanoic acid

Description

3-((3-Chlorophenyl)sulfonamido)propanoic acid is a propanoic acid derivative featuring a sulfonamido (-SO₂-NH-) group attached to a 3-chlorophenyl ring. This structure combines a carboxylic acid moiety with a sulfonamide group, which is commonly associated with bioactivity in pharmaceuticals, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name |

3-[(3-chlorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXVVIWGDKGSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenyl)sulfonamido)propanoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction proceeds as follows:

Step 1: Dissolve 3-chlorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.

Step 2: Add beta-alanine to the solution.

Step 3: Introduce a base, such as triethylamine, to facilitate the reaction.

Step 4: Stir the reaction mixture at room temperature for several hours.

Step 5: Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-((3-Chlorophenyl)sulfonamido)propanoic acid has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamido group.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts normal biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-((3-Chlorophenyl)sulfonamido)propanoic acid (CAS No. 690646-02-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research applications, and comparative studies with similar compounds.

- Molecular Formula : C9H10ClNO4S

- Molecular Weight : 263.7 g/mol

- Structure : The compound features a sulfonamide group attached to a propanoic acid moiety, with a chlorophenyl substituent that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and disrupting normal biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly as an enzyme inhibitor in various disease models.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound's antimicrobial efficacy is comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anti-inflammatory and anticancer properties of this compound:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro, indicating its utility in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines (including MCF-7 and HCT-116) revealed that the compound exhibits cytotoxic effects, with IC50 values indicating significant cell growth inhibition at micromolar concentrations .

Comparative Studies

This compound has been compared with other sulfonamide derivatives to evaluate its unique properties:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A (similar structure) | 12.41 | Anticancer |

| Compound B (sulfonamide derivative) | 9.71 | Antimicrobial |

| 3-((3-Chlorophenyl)sulfonamido)acid | 7.36 | Anticancer |

These comparisons highlight the compound's superior activity in certain contexts, particularly against specific cancer cell lines, demonstrating its potential as a lead compound for further drug development.

Case Studies

Several case studies have documented the use of this compound in various experimental setups:

- Study on E. faecalis : This study demonstrated the compound's ability to inhibit bacterial growth effectively, establishing it as a candidate for further exploration in antibiotic formulations.

- Cytotoxicity Assessment : In another study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.